molecular formula C18H14ClN3O3 B2871606 1-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-26-2

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Cat. No. B2871606
CAS RN: 478063-26-2
M. Wt: 355.78
InChI Key: LWFZFKWCWSAIBS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide, also known as 4-chlorophenyl-2-methoxy-1-pyridazinecarboxamide, is a synthetic organic compound used in a variety of scientific applications. It is a heterocyclic amide composed of a pyridazine ring with two nitrogen atoms and a carboxamide group. It is a colorless to pale yellow solid with a molecular weight of 266.75 g/mol.

Scientific Research Applications

Structural and Spectroscopic Analysis

This compound has been utilized in the study of chalcone crystals , which are known for their diverse applications due to their structural versatility. The compound’s structural, vibrational, electronic, and non-linear optical (NLO) properties have been investigated through methods like single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), and Ultraviolet-visible (UV–Vis) spectroscopy . These studies are crucial for understanding the material’s potential in optical applications.

Non-Linear Optical (NLO) Properties

The NLO properties of this compound make it a candidate for optical applications. Nonlinear optics is a rapidly developing field, and materials with NLO properties are sought after for their potential use in creating new types of lasers, optical switches, and other photonic devices .

Synthesis of New Molecules

Chalcones, like the one derived from this compound, offer a variety of possibilities for constructing new molecules. These can be obtained from natural sources or synthesized, expanding the repertoire of available compounds for various chemical applications .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-25-16-5-3-2-4-14(16)20-18(24)17-15(23)10-11-22(21-17)13-8-6-12(19)7-9-13/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZFKWCWSAIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

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